(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Catalog No.
S939134
CAS No.
2092051-12-0
M.F
C8H11N3O
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

CAS Number

2092051-12-0

Product Name

(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

IUPAC Name

(1-ethylimidazo[1,2-b]pyrazol-7-yl)methanol

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C8H11N3O/c1-2-10-3-4-11-8(10)7(6-12)5-9-11/h3-5,12H,2,6H2,1H3

InChI Key

KIHUZJRHMOINRK-UHFFFAOYSA-N

SMILES

CCN1C=CN2C1=C(C=N2)CO

Canonical SMILES

CCN1C=CN2C1=C(C=N2)CO

This doesn't necessarily mean the compound lacks research potential. It could be a relatively new molecule or one not yet widely explored.

Here are some possibilities for why (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol might be of interest to researchers:

  • Heterocyclic Scaffold: The molecule possesses a unique heterocyclic scaffold combining imidazole and pyrazole rings. Heterocycles are frequently found in pharmaceuticals due to their ability to interact with biological targets.
  • Functional Groups: The presence of an ethyl group and a methanol group offers opportunities for further functionalization and tailoring properties for specific applications.

The compound (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a member of the imidazo[1,2-b]pyrazole family, characterized by a bicyclic structure that combines an imidazole and a pyrazole ring. Its molecular formula is C11H15N3OC_{11}H_{15}N_3O, and it has a molecular weight of approximately 205.26 g/mol. This compound is recognized for its potential pharmaceutical applications due to its diverse biological activities, including anti-inflammatory and anticancer properties.

The chemical behavior of (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol can be explored through various reactions typical of imidazo[1,2-b]pyrazoles. These include:

  • Nucleophilic substitutions: The presence of the hydroxymethyl group allows for nucleophilic attack at the carbon atom adjacent to the nitrogen atoms in the rings.
  • Cyclocondensation reactions: This compound can undergo cyclocondensation with different electrophiles, leading to the formation of various derivatives with enhanced biological activities.
  • Oxidation reactions: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives, which may exhibit different biological profiles .

Research indicates that (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol exhibits significant biological activities. It has been shown to possess:

  • Anti-inflammatory properties: Inhibiting neutrophil chemotaxis and reducing inflammation markers.
  • Anticancer effects: Demonstrated potential in inhibiting cancer cell proliferation through various mechanisms, including modulation of protein kinase C activity.
  • Neuroprotective effects: Emerging studies suggest its role as a ligand for serotonin receptors, indicating potential applications in treating central nervous system disorders .

The synthesis of (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol typically involves:

  • Cyclocondensation of hydrazines with carbonyl compounds: This method utilizes hydrazine derivatives and 1,3-dicarbonyl compounds under acidic conditions to form the pyrazole ring.
  • Subsequent functionalization: The introduction of the ethyl group and hydroxymethyl moiety can be achieved through alkylation and reduction reactions.
  • Purification techniques: Crystallization or chromatography is often employed to obtain pure compounds for biological testing.

The applications of (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol span various fields:

  • Pharmaceuticals: As a lead compound in drug discovery targeting inflammatory diseases and cancers.
  • Research tools: Useful in biochemical assays to study protein interactions and signaling pathways.
  • Chemical probes: Employed in understanding the mechanisms of action of other bioactive compounds within cellular systems .

Interaction studies involving (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol focus on its binding affinity to various biological targets. Notable findings include:

  • Binding studies with protein kinase C isoforms reveal its inhibitory potential.
  • Investigations into its interaction with serotonin receptors suggest implications for mood disorders and anxiety treatments.
  • Studies on its metabolic stability indicate favorable pharmacokinetic properties that enhance its therapeutic viability.

Several compounds share structural similarities with (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, each exhibiting unique properties. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanolImidazo[1,2-b]pyrazoleExhibits strong anti-inflammatory activity
(5-amino-pyrazole derivatives)PyrazoleKnown for antimicrobial properties
(S)-1-(Imidazo[1,2-a]pyridin) derivativesImidazopyridineTargeting c-Met inhibitors for cancer therapy
2,3-Dihydroimidazo[1,2-b]pyrazolesDihydro derivativePotential CNS activity with reduced side effects

Each of these compounds contributes uniquely to medicinal chemistry, highlighting the versatility of imidazo[1,2-b]pyrazoles while demonstrating the distinct pharmacological profiles of (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol. Its specific structural features lend it unique interactions and biological activities that differentiate it from closely related compounds.

XLogP3

-0.4

Dates

Last modified: 08-16-2023

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